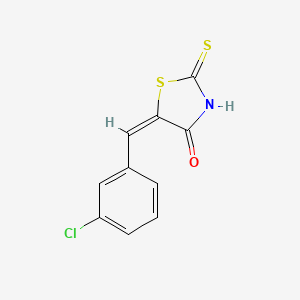![molecular formula C9H9NO5 B2461817 8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid CAS No. 1514663-78-5](/img/structure/B2461817.png)
8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid is a heterocyclic compound with the molecular formula C9H9NO5 It is characterized by a fused ring system that includes both pyridine and morpholine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the desired chemical properties.
化学反応の分析
Types of Reactions
8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar fused ring system.
Pyrido[2,3-d]pyrimidin-7-one: Shares structural similarities but differs in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazine: Contains a fused oxazine ring, offering different chemical properties.
Uniqueness
8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activities. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its versatility compared to similar compounds.
特性
IUPAC Name |
8-hydroxy-6-oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-6-3-7(12)10-1-2-15-4-5(10)8(6)9(13)14/h3,11H,1-2,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNYJEJIPBGFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=CC(=O)N21)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Oxan-4-yl)azetidin-3-yl]-1-phenylurea](/img/structure/B2461738.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide](/img/structure/B2461740.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2461742.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2461744.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)




![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2461755.png)
![2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2461757.png)
